
1,1,1-Trifluoro-2-methylbutan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-2-methylbutan-2-amine is a fluorinated amine compound with the molecular formula C5H10F3N. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of trifluoromethyl groups imparts significant stability and reactivity to the compound, making it a subject of interest in synthetic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-2-methylbutan-2-amine can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-methylpropan-2-ol with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product. The compound is usually purified through distillation or crystallization techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-2-methylbutan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce simpler amines or hydrocarbons .
Applications De Recherche Scientifique
1,1,1-Trifluoro-2-methylbutan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in drug design and development.
Mécanisme D'action
The mechanism of action of 1,1,1-trifluoro-2-methylbutan-2-amine involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its interactions with enzymes and proteins are of particular interest in biological research, where it may inhibit or activate specific pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1-Trifluoro-3-methylbutan-2-amine
- 1,1,1-Trifluoro-2-propanone
- 1,1,1-Trifluoro-3-methylbutan-2-one
Uniqueness
1,1,1-Trifluoro-2-methylbutan-2-amine is unique due to its specific molecular structure, which imparts distinct chemical properties. The presence of trifluoromethyl groups enhances its stability and reactivity compared to similar compounds. This makes it particularly valuable in synthetic chemistry and material science applications .
Propriétés
Formule moléculaire |
C5H10F3N |
|---|---|
Poids moléculaire |
141.13 g/mol |
Nom IUPAC |
1,1,1-trifluoro-2-methylbutan-2-amine |
InChI |
InChI=1S/C5H10F3N/c1-3-4(2,9)5(6,7)8/h3,9H2,1-2H3 |
Clé InChI |
SXFSTVSZZSSYHD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


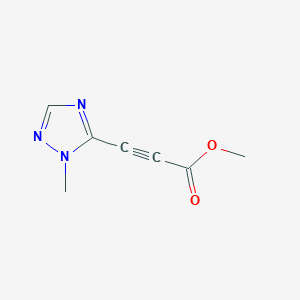
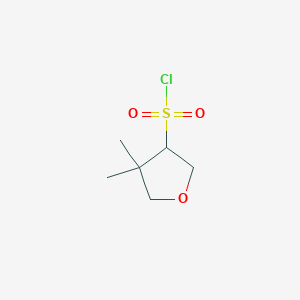
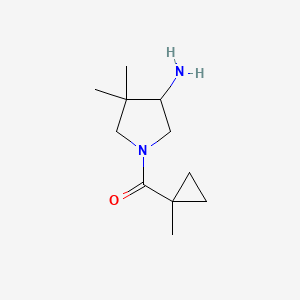

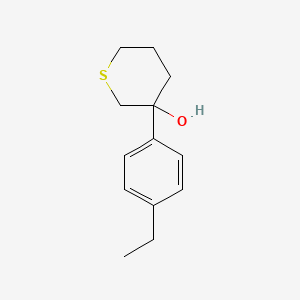
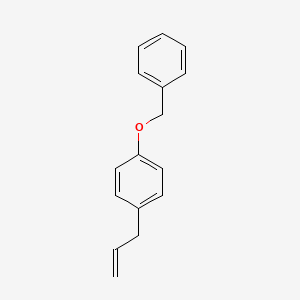

![{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13176754.png)
![1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13176759.png)
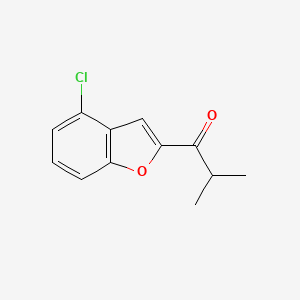

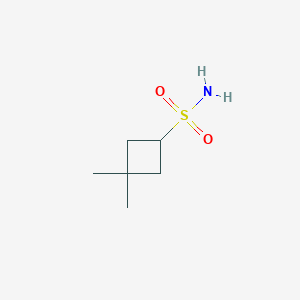

![(2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13176777.png)
